3-Chloro-5-iodo-4-methylpyridin-2-amine
Overview
Description
3-Chloro-5-iodo-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and methyl substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of 4-methylpyridin-2-amine, followed by selective iodination and chlorination. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) in the presence of catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-4-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Products: Azido or thiol-substituted pyridines.
Coupling Products: Biaryl or alkyne-substituted pyridines.
Scientific Research Applications
3-Chloro-5-iodo-4-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylpyridin-2-amine
- 5-Iodo-4-methylpyridin-2-amine
- 3-Bromo-5-iodo-4-methylpyridin-2-amine
Comparison
Compared to its analogs, 3-Chloro-5-iodo-4-methylpyridin-2-amine exhibits unique reactivity due to the combined presence of chlorine and iodine atoms. This dual halogenation can influence its electronic properties and reactivity, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-iodo-4-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMLUDYWCWKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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